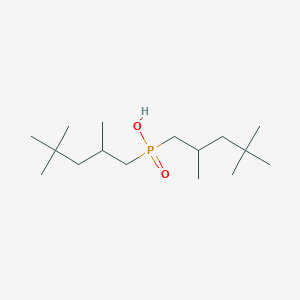

Bis(2,4,4-trimethylpentyl)phosphinic acid

Descripción

Significance and Role as an Acidic Organophosphorus Extractant in Hydrometallurgy

Bis(2,4,4-trimethylpentyl)phosphinic acid is a cornerstone extractant in modern hydrometallurgy, primarily due to its exceptional selectivity for separating cobalt from nickel. syensqo.comscribd.com This separation is a critical step in refining processes for producing high-purity cobalt salts and metal, which are essential components in high-tech applications, including batteries for electric vehicles. syensqo.com The extractant operates via a cation exchange mechanism, where a proton on the phosphinic acid group is exchanged for a metal ion from the aqueous phase. syensqo.comscribd.com

Its significance extends beyond cobalt and nickel separation. It is effectively used in:

Zinc Production : Extracting zinc from acidic solutions to produce high-purity zinc metal. ontosight.ai

Rare Earth Element (REE) Processing : The separation and purification of REEs, which are vital for numerous advanced technologies.

Wastewater Treatment : Removing heavy metals like zinc, cobalt, and nickel from contaminated water, thereby addressing environmental pollution. ontosight.ai

General Metal Recovery : It can extract a variety of cations depending on the solution's pH, making it a versatile reagent for recovering diverse metals from various acidic environments. scribd.commdpi.com

The commercial success of this compound is attributed to its outstanding physicochemical properties, including high thermal stability, resistance to hydrolysis, and miscibility with common aromatic and aliphatic diluents. syensqo.comscribd.commdpi.com These characteristics ensure consistent and stable performance in demanding industrial circuits. lyzhongdachem.com

Historical Development and Evolution of Phosphinic Acid Extractants in Separation Science

The use of organophosphorus compounds in separation chemistry has a long history, with their importance growing steadily over the years. researchgate.netmdpi.com The development of ion-exchangers based on phosphorus began in the late 1940s. mdpi.com Early research in the 1950s by laboratories like Argonne National Laboratory laid the groundwork for applying acidic organophosphorus extractants to transuranic and lanthanide separations. osti.govcapes.gov.br

Initially, research focused on phosphoric acids, such as di(2-ethylhexyl) phosphoric acid (D2EHPA), and later, phosphonic acids like 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A or P507). researchgate.netresearchgate.net While effective, these extractants had limitations, particularly in the challenging separation of cobalt from nickel, especially in liquors with very low cobalt-to-nickel ratios. researchgate.net

The development of dialkyl phosphinic acids, specifically this compound (Cyanex 272), marked a significant advancement in the field. researchgate.net This class of extractants offered superior selectivity for cobalt over nickel compared to its phosphoric and phosphonic acid predecessors. researchgate.netbrad.ac.uk This breakthrough opened the way for the direct application of solvent extraction to liquors derived from leaching nickel mattes and laterite ores, which were previously difficult to process efficiently. researchgate.net Subsequent research has continued to evolve this class of compounds, leading to the development of thio-substituted analogs (like Cyanex 301 and Cyanex 302) where oxygen is replaced by sulfur, altering the extractant's acidity and selectivity for different metals. mdpi.comarizona.edu More recently, new formulations like Cyanex 572, a mixture of phosphonic and phosphinic acids, have been developed to further optimize performance for specific separation tasks, particularly for rare earth elements. researchgate.net

Structural Features and their Influence on Extractant Properties

The molecular structure of an organophosphorus extractant is the primary determinant of its performance, and this compound is a prime example of this principle. mdpi.com Its unique properties are a direct result of its specific structural features: the phosphinic acid functional group and the highly branched alkyl chains.

Phosphinic Acid Group (-P(O)OH) : This functional group is responsible for the cation exchange mechanism. The acidity of this group, indicated by its pKa value, is crucial. Compared to phosphoric (D2EHPA) and phosphonic (P507) acids, phosphinic acid is a weaker acid (higher pKa). researchgate.net This lower acidity means it extracts metals at a higher pH, which is key to its selectivity. For instance, it allows for the effective extraction of cobalt at a pH where nickel extraction is minimal. scribd.comsajs.co.za

Bis(2,4,4-trimethylpentyl) Alkyl Chains : The two large, bulky alkyl groups attached to the phosphorus atom have several critical effects:

Steric Hindrance : The highly branched structure creates significant steric crowding around the phosphorus atom. This steric effect is believed to be a major contributor to the extractant's high selectivity, particularly for cobalt over nickel. brad.ac.uk It influences the geometry and stability of the metal-extractant complexes that can be formed.

Organic Solubility : The long, branched hydrocarbon chains ensure high solubility in non-polar organic diluents like kerosene (B1165875) and low solubility in aqueous solutions. ontosight.ai This is essential for maintaining the integrity of the organic phase in a liquid-liquid extraction circuit.

Prevention of Third Phase Formation : The branching of the alkyl chains helps to prevent the formation of a third, unmanageable solid or gel-like phase at high metal loadings, which can be an issue with less branched extractants.

The combination of the phosphinic acid head's specific acidity with the steric and solubility effects of the bulky alkyl tails makes this compound a highly engineered and efficient molecule for targeted metallurgical separations. mdpi.com

Comparative Analysis with Other Acidic Organophosphorus Extractants (e.g., D2EHPA, P507)

The performance of this compound (Cyanex 272) is best understood when compared to other widely used acidic organophosphorus extractants, namely di(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A/P507). These three compounds represent the classes of phosphinic, phosphoric, and phosphonic acids, respectively.

The primary differences lie in their acidity, which dictates the pH range for metal extraction, and their selectivity for certain metal pairs, most notably cobalt and nickel. The acidity of these extractants decreases in the following order: D2EHPA > P507 > Cyanex 272. researchgate.netresearchgate.net This trend is due to the decreasing number of electronegative oxygen atoms attached to the central phosphorus atom.

Key Comparative Points:

Cobalt/Nickel Separation : This is the most significant area of comparison. The separation factor for Co(II) over Ni(II) increases dramatically in the order: D2EHPA < P507 < Cyanex 272. researchgate.net Cyanex 272's weaker acidity and greater steric hindrance allow it to selectively extract cobalt at a pH where nickel remains in the aqueous phase, making it the reagent of choice for this application. scribd.combrad.ac.uk

Extraction pH : Due to its higher pKa, Cyanex 272 requires a higher pH to extract metals compared to D2EHPA and P507. For example, in the separation of manganese from a citrate (B86180) leach solution, the optimal extraction pH for Cyanex 272 was 6, whereas for both D2EHPA and P507 it was 3. sajs.co.za D2EHPA's ability to extract certain metals under strongly acidic conditions can be an advantage in other separation schemes. sajs.co.za

Rare Earth Element (REE) Separation : While all three are used for REE extraction, their selectivities differ. P507 and Cyanex 272 show a greater affinity for heavier rare earths compared to some other extractants. researchgate.net The choice of extractant depends on the specific REEs to be separated and the composition of the feed solution.

Interaction with Other Reagents : In synergistic extraction systems that include amines, the strength of the interaction between the acidic and basic extractants increases with the acidity of the organophosphorus compound. researchgate.net This results in different synergistic effects, with mixtures containing Cyanex 272 often showing very high synergistic coefficients for REE extraction. nih.gov

Comparative Properties of Acidic Organophosphorus Extractants

| Property | This compound (Cyanex 272) | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507/PC-88A) | di(2-ethylhexyl) phosphoric acid (D2EHPA) |

|---|---|---|---|

| Extractant Class | Phosphinic Acid | Phosphonic Acid | Phosphoric Acid |

| Acidity (pKa) | Higher (Weaker Acid) researchgate.net | Intermediate researchgate.net | Lower (Stronger Acid) researchgate.net |

| Co/Ni Separation Factor | Very High researchgate.net | Moderate researchgate.net | Low researchgate.net |

| Optimal Mn(II) Extraction pH (from citrate) | ~6.0 sajs.co.za | ~3.0 sajs.co.za | ~3.0 sajs.co.za |

| Primary Application Advantage | High-purity cobalt production syensqo.comscribd.com | Rare earth separations, Co/Ni separation researchgate.netscribd.com | Broad applicability for many metals including REEs, Zn, U researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(2,4,4-trimethylpentyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXFOKCUIZCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868724 | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

83411-71-6 | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanex 272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Purity Considerations

Free Radical Addition Reactions for Bis(2,4,4-trimethylpentyl)phosphinic Acid Synthesis

The predominant method for synthesizing this compound involves a free radical addition reaction. This approach typically uses an α-olefin, specifically diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), and a phosphorus source. google.com Historically, methods involved the use of flammable, explosive, and highly toxic phosphine (B1218219) gas as the phosphorus source under harsh conditions of high temperature and pressure, leading to complex product mixtures and difficult separation. google.compatsnap.com More contemporary methods have shifted towards safer and more efficient phosphorus sources and reaction initiators.

The initiation of the free radical addition is critical for the reaction to proceed efficiently. Organic peroxides and azo compounds are commonly used as thermal initiators. google.com For instance, azobisisobutyronitrile is utilized in a method that operates at normal pressure. google.com In this process, the initiator is added portion-wise after an initial reflux period, and the total reaction time spans from 8 to 12 hours. google.com This method is advantageous as it avoids the need for high-pressure autoclaves, simplifying the equipment requirements and reducing costs. patsnap.comgoogle.com

However, high temperatures can lead to the decomposition of the desired product into monoalkylphosphinic acid and promote the formation of olefin polymers. google.com Some processes require elevated temperatures (e.g., 135 °C) and long reaction times (e.g., 30 hours), which can result in a significant percentage of mono-substituted by-products. google.com An alternative approach places the reactants in a sealed, pressure-resistant vessel, controlling the temperature to achieve a high yield of 91.5%. google.com This highlights the trade-off between reaction pressure, temperature, and by-product formation.

| Initiator Type | Pressure Conditions | Temperature | Reaction Time | Key Features |

| Azobisisobutyronitrile | Normal Pressure | Reflux | 8-12 hours | Milder conditions, intermittent addition of initiator. google.com |

| Organic Peroxide | Not specified (implies atmospheric or elevated) | High Temperature (e.g., 135°C) | Up to 30 hours | Can lead to monoalkylphosphinic acid by-products. google.comgoogle.com |

| Photoinitiator (Acetone) | Atmospheric Pressure | 30-100°C | 8-20 hours | Utilizes UV light, low temperature, and offers high selectivity. google.comwipo.int |

| Mixed Initiators | Closed, Pressurized | Controlled Temperature | Not specified | Aims for high yield (91.5%) but requires pressure-resistant equipment. google.com |

Modern synthesis methods for this compound have largely adopted hypophosphorous acid (H₃PO₂) or its salts, such as sodium hypophosphite, as the phosphorus source. google.comwikipedia.org This represents a significant improvement in safety and process control compared to earlier methods that used phosphine gas. google.compatsnap.com In a typical atmospheric pressure synthesis, sodium hypophosphite is dissolved in acetic acid, followed by the addition of diisobutylene and an initiator. patsnap.comgoogle.com The use of hypophosphorous acid allows the reaction to be carried out in a single step, which is more efficient and reduces the consumption of raw materials and energy associated with multi-step syntheses. google.com

An innovative approach to the synthesis involves the use of photoinitiation. google.com This method employs a photoinitiator, such as acetone, and ultraviolet (UV) light to trigger the free radical addition reaction between diisobutylene and sodium hypophosphite. google.comwipo.int The reaction is conducted at a relatively low temperature (30-100°C) and atmospheric pressure over a period of 8 to 20 hours. google.com This photoinitiated process is noted for its safety, simplicity, and cost-effectiveness. It offers high selectivity and is considered a cleaner production method due to reduced pollution and the potential for product purity to exceed 98%. google.com

Challenges in this compound Synthesis and Purification

Despite advancements in synthesis, several challenges remain in producing high-purity this compound, particularly concerning by-product control and industrial-scale safety.

Scaling up the synthesis of this compound for industrial production introduces significant safety considerations. While modern methods have moved away from highly hazardous materials like phosphine gas, the use of organic peroxides and azo compounds as initiators still presents risks. google.com Azobisisobutyronitrile, for example, is expensive and can liberate hazardous organic cyanides. google.com If the reaction temperature is too low, the initiator may not decompose properly, hindering the reaction. google.com

General safety protocols for handling the final product and intermediates include working in well-ventilated areas and using appropriate personal protective equipment (PPE) such as safety goggles and impervious clothing. echemi.comcarlroth.com Procedures for handling spills involve absorption with inert materials like sand and disposal in accordance with regulations. The storage of this compound requires tightly closed containers in a dry, cool, and well-ventilated place. echemi.com

Advanced Synthesis Routes for Nonsymmetric Dialkylphosphinic Acid Derivatives for Enhanced Performance

The synthesis of nonsymmetric dialkylphosphinic acids, where the two alkyl groups attached to the phosphorus atom are different, presents unique challenges compared to their symmetric counterparts. However, the development of advanced synthesis routes for these compounds is crucial for enhancing their performance in various applications, particularly in hydrometallurgy for the selective extraction and separation of metal ions.

A significant advancement in this area is a method for producing high-purity nonsymmetric dialkylphosphinic acids through a carefully controlled, two-step free-radical addition reaction. nih.govyoutube.com This method allows for the introduction of different alkyl groups onto the phosphorus atom, leading to derivatives with tailored properties for specific separation tasks.

The synthesis process begins with the reaction of a less sterically hindered olefin with a phosphorus source, such as sodium hypophosphite, to form a monoalkylphosphinic acid intermediate. nih.gov A key aspect of this advanced methodology is the purification of this intermediate to remove any symmetric dialkylphosphinic acid byproduct that may have formed. nih.gov This purification can be achieved by reacting the mixture with a bulky amine, such as amantadine. The monoalkylphosphinic acid selectively forms a salt with the amine, while the more sterically hindered dialkylphosphinic acid byproduct does not react and can be separated. nih.gov

Following the purification of the monoalkylphosphinic acid, the second, different olefin is introduced to yield the desired nonsymmetric dialkylphosphinic acid. nih.gov This subsequent reaction is also a free-radical addition. The final product can then be further purified to a high degree, often exceeding 96%, through processes like cobalt salt precipitation. nih.gov

An example of this methodology is the synthesis of (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid. nih.govyoutube.com In this process, 2,3-dimethyl-1-butene is first reacted with sodium hypophosphite. nih.gov After purification of the resulting mono-(2,3-dimethylbutyl)phosphinic acid, it is then reacted with diisobutylene (an isomer mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) to produce the final nonsymmetric product. nih.gov

The enhanced performance of these nonsymmetric dialkylphosphinic acids lies in their improved selectivity for certain metal ions. For instance, branched alkylphosphinic and disubstituted phosphinic acids have shown potential in the extraction and separation of lanthanides. rsc.org The structural variations achieved through the synthesis of nonsymmetric derivatives allow for the fine-tuning of the extractant's steric and electronic properties, leading to better separation factors for closely related metals.

Below is a data table summarizing the synthesis of a high-purity nonsymmetric dialkylphosphinic acid:

| Step | Reactants | Reagents/Conditions | Product | Purity |

| 1. Monoalkylation | Olefin A (e.g., 2,3-dimethyl-1-butene), Sodium Hypophosphite | Acetic Acid, Di-tert-butyl peroxide (DTBP) initiator, 135°C | Monoalkylphosphinic Acid Intermediate | - |

| 2. Purification | Monoalkylphosphinic Acid Mixture | Amantadine | Purified Monoalkylphosphinic Acid Salt | - |

| 3. Second Alkylation | Purified Monoalkylphosphinic Acid, Olefin B (e.g., Diisobutylene) | Acetic Acid, DTBP initiator, 135°C | Nonsymmetric Dialkylphosphinic Acid | >96% |

| 4. Final Purification | Crude Nonsymmetric Dialkylphosphinic Acid | Cobalt Salt Precipitation | High-Purity Nonsymmetric Dialkylphosphinic Acid | >96% |

Another approach for synthesizing high-purity asymmetrical dialkyl phosphinic acid involves the initial addition of a large-steric-hindrance mono-olefin to phosphinic acid, followed by the addition of a small-steric-hindrance mono-olefin in a subsequent free radical addition reaction. patsnap.com This method is described as having simple operation, mild reaction conditions, and high yield, making it suitable for large-scale production. patsnap.com

The development of these advanced synthesis routes provides a pathway to novel extractants with superior performance characteristics, which is of significant interest in the fields of critical materials recovery and recycling.

Coordination Chemistry and Complexation Mechanisms of Bis 2,4,4 Trimethylpentyl Phosphinic Acid

Fundamental Principles of Metal Ion Chelation by Bis(2,4,4-trimethylpentyl)phosphinic Acid

This compound, commonly known as Cyanex 272, is a well-established organophosphorus extractant utilized in hydrometallurgy for the selective separation of metal ions. nordmann.global Its efficacy stems from its ability to form stable complexes with metal cations, a process governed by the principles of chelation. Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. kakhia.orgnih.govlibretexts.org In the case of this compound, the phosphinic acid group (-P(O)OH) provides the coordination sites.

The fundamental principle of metal ion chelation by this extractant involves a cation exchange mechanism. researchgate.net The acidic proton of the phosphinic acid group is exchanged for a metal ion, leading to the formation of a metal-extractant complex in the organic phase. This process is highly dependent on the pH of the aqueous solution; at lower pH, the concentration of protons is high, shifting the equilibrium towards the protonated, non-complexed form of the extractant. As the pH increases, the deprotonation of the phosphinic acid group is favored, making it available for metal ion chelation.

The strength and stability of the resulting metal-ligand complex are influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration) and the properties of the chelating agent. researchgate.net The bulky 2,4,4-trimethylpentyl groups in the extractant molecule create steric hindrance, which can influence the selectivity of metal extraction. This steric effect can prevent the close approach of certain metal ions, leading to preferential extraction of others. The resulting complex is rendered soluble in the organic phase due to the hydrophobic nature of the alkyl groups, facilitating the separation of the metal ion from the aqueous phase.

Cation Exchange Mechanisms in Metal Extraction Processes

The extraction of metal ions by this compound predominantly occurs through a cation exchange mechanism. researchgate.nettandfonline.com This process involves the replacement of the acidic proton of the phosphinic acid group with a metal cation. The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

where (HA)₂ represents the dimeric form of the extractant in the organic phase. This equation highlights the release of protons into the aqueous phase, which is a characteristic feature of the cation exchange mechanism.

The efficiency of the cation exchange process is strongly influenced by the aqueous acidity. At lower acidity (higher pH), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase. Conversely, at higher acidity, the extraction is suppressed. tandfonline.com This pH dependency allows for the selective separation of different metal ions by carefully controlling the pH of the aqueous solution. For instance, the extraction of Sc(III) proceeds via a cation exchange reaction at lower aqueous acidity. tandfonline.comosti.gov

In some cases, particularly at higher aqueous acidity, a solvating extraction mechanism can also occur. tandfonline.comosti.gov In this mechanism, the neutral metal salt is extracted into the organic phase by coordination with the neutral extractant molecules. However, for most applications of this compound, the cation exchange mechanism is the dominant mode of metal extraction.

The nature of the extracted species can be complex and may involve the co-extraction of other ions from the aqueous phase. For example, in the extraction of Fe(III) from sulfate (B86663) solutions, it has been observed that sulfate or hydrogen sulfate ions are co-extracted with the iron(III) complex. tandfonline.com

Stoichiometry and Coordination Mode of Metal-Bis(2,4,4-trimethylpentyl)phosphinic Acid Complexes

The stoichiometry and coordination mode of the complexes formed between metal ions and this compound are crucial for understanding the extraction behavior. These aspects are influenced by factors such as the nature of the metal ion, the concentration of the extractant, and the composition of the aqueous and organic phases. researchgate.netnih.gov

Formation of Dimeric Extractant Species in Organic Solvents

In nonpolar organic solvents, this compound exists predominantly as a dimer. researchgate.net This dimerization occurs through the formation of strong hydrogen bonds between the phosphinic acid groups of two monomeric units. The formation of these dimeric species is a key feature of the extractant's behavior and plays a significant role in the metal extraction process. The extraction of metal ions often involves the interaction of the metal ion with this pre-formed dimer. researchgate.net

Evidence for Eight-Membered Chelating Rings in Extracted Species

Spectroscopic studies and structural analysis of the extracted metal complexes provide evidence for the formation of stable eight-membered chelating rings. nih.gov In these structures, the metal ion is coordinated to the two oxygen atoms of the deprotonated phosphinate group of two different extractant molecules within the dimeric unit. This bidentate coordination mode contributes to the stability of the extracted metal complex. The formation of such chelate rings is a common feature in the coordination chemistry of organophosphorus acids.

Impact of Hydrogen Bonding and Self-Association on Extractant Behavior

Hydrogen bonding plays a critical role in the behavior of this compound as an extractant. The most significant manifestation of this is the self-association of the extractant molecules in organic solvents to form dimers, as discussed previously. researchgate.net This self-association is driven by the formation of strong hydrogen bonds between the P=O and O-H groups of two monomeric molecules. mdpi.com

The formation of these hydrogen-bonded dimers influences the extractant's physical properties and its reactivity towards metal ions. The strength of these hydrogen bonds can be affected by the nature of the organic diluent and the presence of other molecules that can act as hydrogen bond donors or acceptors. For example, the formation of a hydrophobic eutectic solvent with menthol (B31143) involves the disruption of the dialkylphosphinic acid dimers and the formation of new hydrogen bonds between the phosphinic acid and menthol. mdpi.com

Applications in Solvent Extraction Hydrometallurgy

Extraction and Separation of Rare Earth Elements (REEs)

The technological importance of rare earth elements (REEs) in various high-tech industries necessitates efficient and selective extraction methods. Bis(2,4,4-trimethylpentyl)phosphinic acid has proven to be a valuable tool in this regard.

Extraction of Trivalent Lanthanides and Yttrium

This compound is effective in extracting trivalent lanthanides—such as Lanthanum (La), Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Europium (Eu), Gadolinium (Gd), Terbium (Tb), Dysprosium (Dy), Holmium (Ho), Erbium (Er), Thulium (Tm), Ytterbium (Yb), and Lutetium (Lu)—as well as Yttrium (Y) from acidic solutions. daneshyari.comjournalssystem.com The extraction mechanism involves a cation exchange where the phosphinic acid group chelates the metal ions, forming a complex that is soluble in the organic phase. Studies have shown that the extraction efficiency of these elements is influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. daneshyari.comjournalssystem.com For instance, research on the extraction of REEs from waste phosphors in a hydrochloric acid solution demonstrated that Yttrium(III) could be selectively extracted over other REEs present. journalssystem.com

Selectivity Trends for Light and Heavy Rare Earth Elements

A key characteristic of this compound is its selectivity for heavier rare earth elements over lighter ones. daneshyari.com This property is crucial for the separation of individual REEs from a mixture. Experimental data indicates that REEs tend to behave as two distinct groups during extraction, with the heavier elements displacing the lighter ones as the organic phase becomes loaded. daneshyari.com This selectivity allows for the development of multi-stage extraction processes to achieve high-purity separation of adjacent rare earth elements. The mean separation factor for adjacent REEs using this extractant has been found to be advantageous compared to other systems. ciac.jl.cn

Extraction of Actinides

In addition to lanthanides, this compound and its derivatives have been investigated for the extraction of trivalent actinides, such as Americium(III) (Am³⁺) and Curium(III) (Cm³⁺). The dithiophosphinic acid derivative, in particular, has shown exceptionally high selectivity for actinides over lanthanides. tandfonline.comresearchgate.net This is significant in the context of nuclear waste reprocessing, where the separation of minor actinides from lanthanides is a critical step. Research has demonstrated that high decontamination factors of Am(III) from lanthanides can be achieved, highlighting the potential of this class of extractants in advanced nuclear fuel cycles. tandfonline.comresearchgate.net

Separation of Cobalt and Nickel

The separation of cobalt and nickel is a classic challenge in hydrometallurgy due to their similar chemical properties. This compound has emerged as a superior extractant for this purpose, offering high selectivity for cobalt over nickel. tandfonline.comresearchgate.net

Selective Extraction of Cobalt(II) from Nickel(II) in Sulfate (B86663) and Chloride Media

This extractant is highly effective for the selective recovery of cobalt from nickel in both sulfate and chloride solutions. blitchem.comresearchgate.net The separation is highly dependent on the pH of the aqueous solution. diva-portal.org By carefully controlling the pH, it is possible to achieve high extraction efficiency for cobalt while leaving the majority of the nickel in the aqueous phase. researchgate.netresearchgate.net For example, studies have shown that cobalt extraction efficiencies of over 97% can be achieved in sulfate media. researchgate.net The separation is also effective in chloride media, making the extractant versatile for various leaching systems. researchgate.net

Interactive Data Table: Cobalt Extraction Efficiency at Varying pH

Below is an interactive table summarizing research findings on the extraction efficiency of Cobalt(II) and Nickel(II) at different pH levels using this compound.

| pH | Cobalt Extraction Efficiency (%) | Nickel Extraction Efficiency (%) | Separation Factor (Co/Ni) | Reference |

| 6.8 | - | - | - | researchgate.net |

| 7.0 | - | - | - | researchgate.net |

| 7.2 | 99.97 | 32.57 | 8008.66 | researchgate.netbohrium.com |

| 7.4 | 69.26 | 0 | ∞ | researchgate.net |

| 7.6 | - | - | - | researchgate.net |

| 6.5 | >97 | - | - | researchgate.net |

| 8.0 | Quantitative | - | - | nih.gov |

Note: The separation factor is a measure of the extractant's ability to separate two metals. A higher value indicates better separation.

Influence of Saponification Degree on Cobalt/Nickel Separation

The separation of cobalt (Co(II)) from nickel (Ni(II)) is a primary application of this compound. The extraction process releases hydrogen ions, which lowers the aqueous pH and can reduce extraction efficiency. To counteract this, the extractant is often partially saponified (pre-neutralized) with a base, such as sodium hydroxide (B78521) (NaOH) or ammonia, before the extraction stage. researchgate.netresearchgate.net This pre-neutralization helps maintain a more favorable pH during extraction, significantly enhancing the uptake of cobalt. researchgate.net

Research indicates a direct correlation between the degree of saponification and the extraction efficiency of cobalt. As the saponification percentage increases, the extraction of cobalt is enhanced. For instance, studies have shown that with a 0.2 M extractant concentration, cobalt extraction increases significantly as the saponification degree rises from 0% to 40%. researchgate.net At a 40% saponification degree, nearly complete extraction of cobalt can be achieved. However, very high degrees of saponification (e.g., above 60%) can lead to the formation of gels or emulsions, which complicates the process. researchgate.net

While increasing saponification boosts cobalt extraction, it can also lead to a minor increase in the co-extraction of nickel, slightly reducing selectivity. researchgate.net Therefore, an optimal degree of saponification is sought to maximize cobalt recovery while minimizing nickel contamination. A saponification degree of 40-50% is often considered optimal for achieving high selectivity and efficient cobalt extraction. researchgate.netehu.eusresearchgate.net The use of partially saponified Cyanex 272 is crucial for developing sustainable and efficient cobalt-nickel separation processes. memphis.edu

Data is estimated from graphical representations in cited research for illustrative purposes. Experimental conditions: 0.2 M Cyanex 272, initial pH = 6, O/A ratio = 1/1. researchgate.net

Extraction of Other Non-Ferrous and Heavy Metals

Beyond its primary use in cobalt/nickel separation, this compound is effective for the extraction of various other metals.

Iron (Fe(III)) Extraction and Co-extraction of Sulfate

This compound can effectively extract ferric iron (Fe(III)) from acidic sulfate solutions. mdpi.comanalchemres.org The extraction is highly pH-dependent, with significant uptake occurring at equilibrium pH values between 1.5 and 2.5. mdpi.comtandfonline.com

A notable characteristic of this process is the co-extraction of sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions along with the iron. analchemres.org This phenomenon leads to iron loadings in the organic phase that can exceed the theoretical maximum expected from a simple cation exchange mechanism. mdpi.comanalchemres.orgmdpi.com Studies have reported maximum iron loadings as high as 177% of the theoretical value based on the formation of a standard FeL₃ complex. mdpi.comanalchemres.orgmdpi.comjuniperpublishers.com This is accounted for by the co-extraction of sulfate ions in a 1:2 molar ratio with iron. analchemres.orgmdpi.com The extracted species is believed to be a polynuclear Fe(III) sulfate complex. analchemres.orgjuniperpublishers.com Unlike the extraction of Co(II) or Zn(II), the high loading of iron does not typically result in the formation of highly viscous solutions or polymeric complexes. analchemres.orgjuniperpublishers.com

Data is estimated from graphical representations in cited research for illustrative purposes. A loading of 100% is based on the formation of [Fe(L)₃]. mdpi.comanalchemres.org

Zinc (Zn(II)) and Lead (Pb(II)) Extraction and Separation

This compound is an effective extractant for zinc (Zn(II)). researchgate.net The extraction order for several divalent metals with this reagent is often Zn(II) > Cu(II) > Mn(II) > Co(II) > Ni(II). scispace.com Zinc extraction is pH-dependent, with nearly complete extraction (over 99%) being achievable at an equilibrium pH of around 3.5. researchgate.net The separation of zinc from cobalt and nickel is feasible due to the significant differences in their extraction pH isotherms. researchgate.net

The extraction of lead (Pb(II)) with Cyanex 272 is less efficient compared to zinc. researchgate.net Studies on leach liquors containing multiple metals show that Cyanex 272 exhibits better selectivity for zinc over other minor metals, including lead and calcium, when compared to other extractants like D2EHPA. researchgate.net In processes treating complex leachates, lead is often removed prior to the solvent extraction stage, for example, through cementation with zinc granules. researchgate.net

pH₅₀ is the pH at which 50% of the metal is extracted. Data from cited research. researchgate.net

Aluminum (Al(III)) Extraction and Separation

Aluminum (Al(III)) can be effectively removed from acidic leach solutions using this compound. diva-portal.org Research has demonstrated that quantitative removal of aluminum (>97%) can be achieved in a single extraction stage. diva-portal.org This is particularly useful in processes where aluminum is an impurity. For example, in the recovery of vanadium from spent catalysts, aluminum and iron can be co-extracted, leaving vanadium in the aqueous phase. scirp.org Optimal conditions for aluminum extraction have been reported using 20 vol% Cyanex 272 at a pH of 2.1. diva-portal.org In another study, 95% of aluminum was extracted in two stages using 30% Cyanex 272 at an aqueous phase pH of 3. scirp.org

Copper (Cu(II)), Manganese (Mn(II)), and Cadmium (Cd(II)) Extraction

This compound can extract several other divalent metals, with selectivity being highly dependent on the solution pH. capes.gov.br

Copper (Cu(II)) : Copper extraction is highly effective and increases with pH. At optimal conditions, approximately 96.3% of Cu(II) can be extracted using 0.2 M Cyanex 272 at an equilibrium pH of 5.0. researchgate.netanalchemres.org Studies have shown that Cu(II) can be selectively extracted over a range of other metals, including Pb(II), Zn(II), Mn(II), Co(II), and Cd(II), by carefully controlling the pH. analchemres.org

Manganese (Mn(II)) : The extraction of manganese with Cyanex 272 is possible but generally less efficient compared to other extractants like D2EHPA. researchgate.nettandfonline.com The selectivity for manganese separation from cobalt using Cyanex 272 is considered difficult. analchemres.org In some processes, both Co(II) and Mn(II) are co-extracted from nickel-containing solutions, after which they can be separated from each other in a subsequent step. tandfonline.com

Cadmium (Cd(II)) : Cadmium can be extracted from sulfate solutions using Cyanex 272, and the extraction percentage increases with rising equilibrium pH and extractant concentration. memphis.edu The extraction proceeds via a cation exchange mechanism. memphis.edu However, the selectivity for copper over cadmium is significant, allowing for their separation. analchemres.org

Extraction efficiencies under specific optimized conditions from various studies. scispace.comdiva-portal.org

Vanadium (V(IV)) Extraction and Thermodynamics

The extraction of tetravalent vanadium (V(IV)), often present as the vanadyl ion (VO²⁺), from sulfate solutions by this compound has been studied extensively. scirp.org The extraction process operates through a cation exchange mechanism, where the vanadyl ion replaces the acidic proton of the phosphinic acid. scirp.org The amount of extracted vanadium increases with a higher equilibrium pH of the aqueous phase, greater extractant concentration, and increased temperature. scirp.org

The stoichiometry of the extracted species has been identified as VOR₂·2HR, indicating that the vanadyl ion complexes with the extractant (HR). scirp.org Thermodynamic analysis of the extraction reaction reveals that it is an endothermic process, as indicated by a positive enthalpy change (ΔH). scirp.org The positive entropy change (ΔS) suggests that the system becomes more random during extraction, and the negative Gibbs free energy (ΔG) confirms that the extraction process is spontaneous. scirp.org

Thermodynamic parameters for the extraction of V(IV) using this compound in kerosene (B1165875). scirp.org

Titanium (Ti(IV)) Extraction from Acidic Chloride Solutions

This compound, commercially known as Cyanex 272, has been investigated for the extraction of tetravalent titanium (Ti(IV)) from acidic chloride solutions. tandfonline.comtandfonline.comcapes.gov.br The process is of interest for recovering titanium from leach liquors of titanium-bearing minerals, which often contain various other metal ions. tandfonline.comtandfonline.com

Research demonstrates that the extraction of titanium from hydrochloric acid solutions by this compound (represented as HX) in a diluent like xylene proceeds through a cation exchange mechanism. tandfonline.comcapes.gov.br The extractant exists as a dimer, (HX)₂, in the organic phase, and the extraction reaction can be represented as:

TiO²⁺ + 2(HX)₂ (org) ⇌ TiO(X)₂·2HX (org) + 2H⁺

This equilibrium indicates that two hydrogen ions are released into the aqueous phase for every titanium ion extracted into the organic phase. tandfonline.com The nature of the extracted complex has been a subject of study, with non-linear regression analysis used to deduce the equilibrium constant, taking into account the aqueous phase complexation of the metal ion. tandfonline.comtandfonline.com Comparative studies have also been performed with related organophosphorus extractants like bis(2,4,4-trimethylpentyl)monothiophosphinic acid (Cyanex 302) to understand the extraction behavior. tandfonline.comcapes.gov.br While effective for titanium extraction, the kinetics can be slow, with some studies indicating that more than an hour may be required to reach equilibrium. researchgate.net Stripping the extracted titanium from the loaded organic phase can also be challenging. researchgate.net

Potential for Zirconium (Zr) and Hafnium (Hf) Extraction

This compound has been explored for the separation of zirconium (Zr) and hafnium (Hf), two elements that are chemically very similar and commonly found together in nature. iaea.org The separation of these two metals is crucial for their application in the nuclear industry, where hafnium's high thermal neutron capture cross-section makes it undesirable in zirconium alloys used for nuclear reactors. researchgate.net

Studies have shown that while this compound can extract both Zr and Hf from nitric and hydrochloric acid media, achieving high selectivity can be challenging. iaea.org In some cases, high extraction percentages of over 90% for hafnium were observed, but with low separation factors, indicating that both metals were being co-extracted. iaea.org The separation factor is largely influenced by the difference in metal concentrations in the aqueous phase rather than a high selectivity of the extractant itself under those conditions. iaea.org

However, other research indicates that this compound demonstrates better separation performance for similar metals compared to other extractants like D2EHPA. scielo.brscielo.br In sulfuric acid media, it showed the second-best separation performance among a group of dialkylphosphinic acids with weaker extraction abilities. scielo.br The maximum separation factor for Hf/Zr was found to occur at a low acidity of 0.25 mol L⁻¹ H₂SO₄. scielo.brresearchgate.net One study reported a maximum separation factor of 16 was achievable in a single extraction system with 1% (v/v) Cyanex 272 from a 2.5 M nitric acid solution. researchgate.net

A novel approach using a synergistic mixture of 0.5% (v/v) Cyanex 272 and 20% (v/v) TBP in kerosene achieved a maximum separation factor of 99.7 from a 2.5 M HNO₃ solution. researchgate.net The extracted zirconium species in this system was proposed to be ZrO(NO₃)₂·2Cyanex272·2TBP. researchgate.net

Influence of Operating Parameters on Extraction Performance

Aqueous Phase pH and Acidity Effects

The pH and acidity of the aqueous phase are critical parameters that significantly influence the extraction efficiency of metals by this compound. diva-portal.orgsaimm.co.za The extraction process typically involves a cation exchange mechanism, where hydrogen ions are released from the extractant into the aqueous phase as metal ions are transferred to the organic phase. diva-portal.orgsaimm.co.zajournalssystem.com

Consequently, the extraction of many divalent and trivalent metal ions increases with an increasing equilibrium pH of the aqueous phase. saimm.co.zajournalssystem.comniscpr.res.intandfonline.commdpi.comscispace.com For instance, the extraction of cobalt and manganese has been shown to rise sharply with an increase in pH. journalssystem.com This pH dependency allows for the selective separation of metals. diva-portal.org If the extraction curves (percentage extraction versus pH) for two different metals are sufficiently separated at a specific pH, a high degree of separation can be achieved. diva-portal.org For example, this compound is highly selective for cobalt over nickel, and this selectivity is strongly pH-dependent. diva-portal.orgsadrn.com

However, there is an optimal pH range for extraction. At excessively high pH values (e.g., above 8.5 for manganese), the metal ions may precipitate as hydroxides, leading to the formation of unstable dispersions and hindering the extraction process. scirp.org Conversely, at low pH (high acidity), the extraction efficiency decreases due to the high concentration of H⁺ ions, which shifts the equilibrium away from metal extraction. scirp.org For titanium extraction from chloride media, significant extraction occurs above pH 2. scirp.org In some systems, such as the extraction of zirconium and hafnium from sulfuric acid, better separation performance is observed at lower acidities (e.g., 0.25 mol L⁻¹ H₂SO₄) for extractants with weaker extraction abilities like Cyanex 272. scielo.brscielo.brresearchgate.net

The following table illustrates the effect of equilibrium pH on the extraction of various metals using this compound.

| Metal Ion | Initial pH | Equilibrium pH | Extraction % | Reference |

| Co(II) | 6 | ~5 | 97 | researchgate.net |

| Ni(II) | 6 | ~5 | <1 | researchgate.net |

| Mn(II) | 5-8 | - | ~15-20 | scirp.org |

| Fe(III) | 1-5 | - | ~90 at pH 3.4 | juniperpublishers.com |

| Cu(II) | 1-5 | - | ~95 at pH 4.6 | juniperpublishers.com |

| Al(III) | 1-5 | - | ~85 at pH 4.2 | juniperpublishers.com |

Note: The data presented is compiled from various studies and experimental conditions may vary.

Extractant Concentration in the Organic Phase

The concentration of this compound in the organic diluent is a key factor that directly impacts the extraction of metal ions. diva-portal.orgjournalssystem.comscirp.org Generally, an increase in the extractant concentration leads to a higher percentage of metal extraction. journalssystem.comscispace.comscirp.orgresearchgate.net This is because a higher concentration of the extractant provides more active molecules to complex with the metal ions, thereby shifting the extraction equilibrium in favor of the organic phase. journalssystem.com

For instance, in the separation of cobalt and nickel, the extraction of cobalt from a sulfate solution was observed to increase from 16% to 97% as the extractant concentration was raised from 0.015 M to 0.2 M, while nickel co-extraction remained negligible. researchgate.net Similarly, the recovery of manganese increases as the concentration of this compound in kerosene increases. scirp.org The relationship between the distribution coefficient (D) of the metal and the extractant concentration can be used to determine the stoichiometry of the extracted complex through slope analysis. tandfonline.com

However, selecting the optimal extractant concentration involves a trade-off. While higher concentrations improve extraction, they also increase the viscosity of the organic phase, which can lead to slower phase disengagement. Furthermore, economic considerations regarding the cost of the extractant are also important. sadrn.com Therefore, the concentration is typically optimized to achieve high extraction efficiency while maintaining good operational characteristics and cost-effectiveness. researchgate.netresearchgate.net

The table below shows the effect of this compound (Cyanex 272) concentration on the extraction of different metals.

| Metal Ion | Extractant Concentration (M) | Extraction % | Experimental Conditions | Reference |

| Co(II) | 0.015 | 16 | Initial pH=6, O/A=1/1, Equil. pH ~5 | researchgate.net |

| Co(II) | 0.2 | 97 | Initial pH=6, O/A=1/1, Equil. pH ~5 | researchgate.net |

| Ni(II) | 0.015 - 0.2 | <1 | Initial pH=6, O/A=1/1, Equil. pH ~5 | researchgate.net |

| Fe(III) | 0.01 - 0.3 | Increases to ~80% | Initial pH=0.69, O/A=1/1 | juniperpublishers.com |

| Cu(II) | 0.01 - 0.3 | Increases to ~70% | Initial pH=0.69, O/A=1/1 | juniperpublishers.com |

| Al(III) | 0.01 - 0.3 | Increases to ~60% | Initial pH=0.69, O/A=1/1 | juniperpublishers.com |

Note: The data is indicative and sourced from different studies with varying conditions.

Equilibration and Contact Time Studies

The time required for the aqueous and organic phases to be in contact to reach extraction equilibrium is a crucial parameter in solvent extraction processes. This equilibration time is influenced by the kinetics of the extraction reaction. For this compound, the time to reach equilibrium can vary significantly depending on the metal being extracted and the specific system conditions.

For some metal ions, the extraction kinetics are relatively fast. For example, in the extraction of Mn(II) from a sulphate-acetato medium, the equilibration time was found to be less than 5 minutes. niscpr.res.in In the separation of cobalt and nickel, studies have shown that the extraction of cobalt is also rapid, with equilibrium being reached within a few minutes. researchgate.net One study indicated that after an initial rapid extraction in the first 2 minutes, the extraction percentage of cobalt remained constant up to 30 minutes of contact time. researchgate.net

Conversely, the extraction of Ti(IV) is known to be very slow, sometimes requiring more than an hour to reach equilibrium. researchgate.net Another study on vanadium extraction noted an equilibration time of 20 minutes. scirp.org The efficiency of mixing and the interfacial area between the two phases also play a significant role in determining the rate at which equilibrium is achieved. Sufficient agitation is necessary to ensure good mass transfer, but excessive agitation can lead to the formation of stable emulsions. In batch tests, a contact time of 5 minutes is often used to ensure equilibrium is reached under various experimental conditions. diva-portal.org

The following table summarizes findings on equilibration times for different metal extractions with this compound.

| Metal Ion | Equilibration Time | System Details | Reference |

| Mn(II) | < 5 minutes | Sulphate-acetato medium | niscpr.res.in |

| Co(II) | ~2-5 minutes | Sulfate solution, initial pH=6 | researchgate.net |

| Ni(II) | ~2-5 minutes (low extraction) | Sulfate solution, initial pH=6 | researchgate.net |

| V(IV) | 20 minutes | - | scirp.org |

| Ti(IV) | > 60 minutes | Chloride media | researchgate.net |

Note: Equilibration times are dependent on specific experimental conditions such as temperature, agitation speed, and phase composition.

Organic-to-Aqueous Phase Ratio Effects

The ratio of the volume of the organic phase to the aqueous phase (O/A ratio) is a significant operating parameter that affects the efficiency and economy of a solvent extraction process. scirp.org Altering the O/A ratio can influence the extraction percentage and the concentration of the metal in the loaded organic phase.

Generally, increasing the O/A ratio, which means using a larger volume of organic phase relative to the aqueous phase, can lead to a higher recovery of the target metal ion from the aqueous solution. scirp.org This is because a larger volume of extractant is available to complex with the metal ions. For instance, studies on manganese extraction have shown that the recovery increases with an increase in the O/A ratio. scirp.org

Conversely, a lower O/A ratio (a larger volume of aqueous phase) can lead to a higher concentration of the extracted metal in the organic phase, which can be advantageous for subsequent stripping and recovery steps. The choice of the O/A ratio is therefore a critical design parameter that is optimized based on the specific objectives of the separation, such as maximizing recovery or achieving a certain concentration factor. chalmers.se For example, in the separation of cobalt and nickel, an O/A ratio below 1 was found to be favorable for achieving high cobalt extraction with low nickel co-extraction. chalmers.se In batch tests for cobalt and nickel separation, a phase ratio of 1/1 is commonly employed for optimization studies. researchgate.netresearchgate.net

The table below provides examples of how the O/A ratio has been varied in studies using this compound.

| Metal System | O/A Ratio | Observation | Reference |

| Mn(II) Extraction | Varied (e.g., up to 2) | Mn recovery increases with increasing O/A ratio. | scirp.org |

| Co/Ni Separation | 1/1 | Commonly used for batch optimization experiments. | researchgate.netresearchgate.net |

| Co/Ni Separation | < 1 | Favorable for high Co extraction and low Ni co-extraction. | chalmers.se |

| Cu/Fe Extraction | 1:1, 1:2, 2:1 | Investigated to scrutinize extraction from a chloride solution. | juniperpublishers.com |

Note: The optimal O/A ratio is specific to each hydrometallurgical flowsheet and depends on factors like feed concentration and desired product purity.

Effect of Diluent Type and Dielectric Constant on Extraction Efficiency

The selection of a diluent is a critical factor in the solvent extraction process using this compound, commercially known as Cyanex 272. The diluent's role extends beyond simply dissolving the extractant; it modifies the physical properties of the organic phase, such as viscosity and density, and importantly, influences the extraction equilibrium and selectivity. The chemical nature of the diluent, particularly its polarity as indicated by its dielectric constant, has a significant impact on the extraction efficiency of metal ions.

Generally, strong interactions between polar diluents and the phosphinic acid extractant can diminish the extraction efficiency for certain metals. For instance, in the case of Cobalt(II) extraction, polar diluents can lead to a decrease in performance. mdpi.com This phenomenon is attributed to the solvation of the extractant molecules by the polar diluent, which reduces the extractant's availability to form a complex with the target metal ions from the aqueous phase.

Consequently, diluents with low dielectric constants are often favored to optimize the extraction process with this compound. mdpi.com Non-polar aliphatic and aromatic hydrocarbons are commonly used in industrial hydrometallurgical circuits. Kerosene, a non-polar aliphatic solvent, is considered a suitable diluent for this system. mdpi.comresearchgate.netkjmm.org Similarly, aromatic diluents like toluene (B28343) have demonstrated high effectiveness, achieving quantitative extraction of Aluminium(III) in certain studies. researchgate.net The high miscibility of this compound with common aromatic and aliphatic diluents further supports their widespread use. syensqo.comscribd.com The ultimate choice of diluent often involves a balance between extraction chemistry, physical properties for phase separation, operational safety, and economic considerations.

Interactive Data Table: Effect of Diluent on Extraction

| Target Metal Ion | Diluent Type | Dielectric Constant | Effect on Extraction Efficiency |

|---|---|---|---|

| Cobalt(II) | Polar | High | Decreased efficiency due to strong interaction with extractant. mdpi.com |

| Cobalt(II) | Kerosene | Low | Considered appropriate for efficient extraction. mdpi.com |

| Aluminium(III) | Toluene | Low | Facilitated quantitative extraction. researchgate.net |

| Zirconium(IV) | Kerosene | Low | Successfully used as a diluent in extraction studies. researchgate.net |

Influence of Salting-Out Agents

The efficiency of metal extraction using this compound can be significantly enhanced by the addition of salting-out agents to the aqueous phase. The salting-out effect describes the reduction in solubility of a solute in a solution of high ionic strength, which, in this context, drives the metal-extractant complex into the organic phase. chromatographyonline.com This shift in equilibrium leads to a higher distribution ratio and improved recovery of the target metal.

The underlying mechanism involves the strong hydration of the ions from the added salt. These ions compete for water molecules, effectively reducing the amount of "free" water available to solvate the metal species targeted for extraction. chromatographyonline.comnih.gov This dehydration of the metal ions facilitates their transfer across the phase boundary and complexation with the extractant in the organic phase.

Research has demonstrated the positive impact of salting-out agents in systems utilizing this compound. In the extraction of Zirconium(IV), the addition of various sodium salts was found to enhance the percentage of metal extracted. researchgate.net The effectiveness of these salts followed a specific order: NaSCN > NaNO₃ > Na₂SO₄ > NaCl. researchgate.net This trend aligns with the Hofmeister series, which classifies ions based on their influence on the structure of water and the solubility of other substances. nih.gov Ions that are more effective at structuring water (kosmotropes) typically exhibit a more pronounced salting-out effect. nih.gov While beneficial, the concentration of the salting-out agent must be carefully controlled to avoid potential operational issues, such as increased aqueous phase viscosity, which could hinder phase separation.

Interactive Data Table: Effect of Salting-Out Agents on Zirconium(IV) Extraction

| Salting-Out Agent | Observed Enhancement of Extraction |

|---|---|

| Sodium Thiocyanate (B1210189) (NaSCN) | Highest researchgate.net |

| Sodium Nitrate (NaNO₃) | High researchgate.net |

| Sodium Sulfate (Na₂SO₄) | Medium researchgate.net |

Synergistic Extraction Systems and Enhanced Separations

Synergistic Effects with Neutral Organophosphorus Compounds (e.g., Tributyl Phosphate (B84403) (TBP), Trialkyl Phosphine (B1218219) Oxides (Cyanex 923))

The combination of bis(2,4,4-trimethylpentyl)phosphinic acid with neutral organophosphorus compounds like Tributyl Phosphate (TBP) and trialkyl phosphine oxides (such as Cyanex 923) has been shown to produce notable synergistic effects in the extraction of various metal ions. These neutral compounds, often referred to as synergists, can enhance both the extraction efficiency and the selectivity of the primary extractant.

For instance, a synergistic mixture of Cyanex 272 and TBP in kerosene (B1165875) has been successfully used for the selective extraction of cobalt(II) over lithium(I) from chloride solutions. journalssystem.com The addition of 0.05 M TBP to 0.1 M Cyanex 272 increased the cobalt(II) extraction from 89% to 97%. journalssystem.com This enhancement is attributed to the formation of adduct species in the organic phase. journalssystem.com While a synergistic effect is observed for cobalt, an antagonistic effect was noted for lithium extraction under the same conditions. journalssystem.com

Similarly, trialkyl phosphine oxides (TRPO), such as Cyanex 923, have been investigated as synergists. In the extraction of trivalent rare earth elements, the addition of Cyanex 923 to a system containing a dithiophosphinic acid analogue of Cyanex 272 (Cyanex 301) significantly enhanced the extraction efficiency and improved the selectivities, particularly between yttrium and heavier lanthanides. nih.govresearchgate.net Another study focused on the recovery of uranium from thiocyanate (B1210189) solutions, where the combination of Cyanex 272 and Cyanex 923 resulted in the formation of mixed species, which were responsible for the observed synergism. ijacskros.com Research on the extraction of scandium from sulfuric acid medium has also demonstrated a significant synergistic effect when Cyanex 272 and Cyanex 923 are used in combination. researchgate.net

The interaction between the acidic extractor (Cyanex 272) and the neutral synergist is a key aspect of these systems. The neutral organophosphorus compound can replace water molecules in the coordination sphere of the extracted metal complex, leading to a more hydrophobic and organophilic species, thereby enhancing its distribution into the organic phase.

Synergistic Systems with Other Acidic Extractants (e.g., P507, P204, Ionquest 801, Sec-nonylphenoxy Acetic Acid, Mextral 84H)

This compound can also form synergistic systems with other acidic extractants, leading to enhanced separation of various metals. These mixtures of acidic extractants can offer unique selectivities that are not achievable with the individual components alone.

A notable example is the combination of Cyanex 272 with 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (sold under trade names like P507 and Ionquest 801). This mixture has been studied for the separation of heavy lanthanides, where it demonstrated better separation abilities for these elements. tandfonline.com For the extraction of ytterbium (Yb), a clear synergistic effect was observed with mixtures of Cyanex 272 and P507. tandfonline.comresearchgate.net The combination of Cyanex 272 and Ionquest 801 has also been investigated for the separation of zinc, cobalt, and nickel. mdpi.comresearchgate.net A synergistic effect was found for all three metals, with the synergistic species identified. mdpi.com

The mixture of Cyanex 272 with di(2-ethylhexyl) phosphoric acid (D2EHPA or P204) has also been explored. This system was found to exert a synergistic effect on the separation of light rare earths, such as praseodymium and neodymium, with a higher separation coefficient than when either extractant was used alone. researchgate.net For the extraction of gallium from chloride solutions, the extraction capability of these acidic organophosphorus extractants followed the order P204 > P507 > Cyanex 272, which corresponds to their respective acidities. wiserpub.comwiserpub.com

Furthermore, synergistic extraction has been observed with carboxylic acid extractants. The mixture of Cyanex 272 and sec-nonylphenoxy acetic acid (CA-100) has been studied for the extraction of zinc from a chloride medium, where a considerable synergistic enhancement was observed. tandfonline.com This system not only improved the extraction efficiency for zinc but also enhanced the selectivity between zinc and cadmium. tandfonline.comtandfonline.com For trivalent rare earths, this same mixture also showed synergistic enhancement. researchgate.net

The following table provides a summary of the observed effects in synergistic systems involving Cyanex 272 and other acidic extractants for various metal separations.

| Synergistic Agent | Target Metals | Observed Effect | Reference |

|---|---|---|---|

| P507 / Ionquest 801 | Heavy Lanthanides (e.g., Yb) | Enhanced extraction and separation | tandfonline.comresearchgate.net |

| P507 / Ionquest 801 | Zinc, Cobalt, Nickel | Synergistic effect for all three metals | mdpi.com |

| P204 (D2EHPA) | Light Rare Earths (Pr, Nd) | Synergistic effect on separation | researchgate.net |

| P204 (D2EHPA) | Gallium | P204 shows stronger extraction than Cyanex 272 | wiserpub.comwiserpub.com |

| Sec-nonylphenoxy Acetic Acid (CA-100) | Zinc, Cadmium | Enhanced extraction of Zn and improved Zn/Cd selectivity | tandfonline.comtandfonline.com |

| Sec-nonylphenoxy Acetic Acid (CA-100) | Trivalent Rare Earths | Synergistic enhancement observed | researchgate.net |

Identification of Synergistic Extracted Species (e.g., Mixed Ligand Complexes)

In synergistic extraction systems, the enhancement in metal extraction is due to the formation of mixed ligand complexes in the organic phase. Identifying the stoichiometry of these extracted species is crucial for understanding the extraction mechanism.

When this compound (represented as HL) is used with a synergist, the resulting extracted complex often incorporates both extractants. For example, in the synergistic extraction of ytterbium (Yb) with a mixture of Cyanex 272 (HA) and P507 (HL), the extracted species was identified as YbA2L4H3. tandfonline.comresearchgate.net This is in contrast to the species extracted by the individual extractants, which were found to be YbA3(HA)3 with Cyanex 272 alone and YbL3(HL)3 with P507 alone. tandfonline.comresearchgate.net

In the case of zinc extraction with a mixture of Cyanex 272 (HL) and sec-nonylphenoxy acetic acid (HA), the synergistic extracted species was determined to be ZnA2L2H2. tandfonline.com The species extracted by the individual components were ZnL2·2HL and ZnA2·2HA, respectively. tandfonline.comtandfonline.com

For the separation of zinc, cobalt, and nickel with a mixture of Cyanex 272 and Ionquest 801, the synergistic species was determined to be of the form M(AB), where M represents the metal ion and A and B are the anions of the two different extractants. mdpi.com

When neutral synergists are used, they also become part of the extracted complex. In a study involving a dithiophosphinic acid analogue of Cyanex 272 (represented as HX) and the neutral trialkyl phosphine oxide, Cyanex 923 (TRPO), the extracted species for heavier rare earths was found to be MX(3)·HX·2TRPO. nih.gov For lighter rare earths like lanthanum and neodymium, a different species, MX(2)·NO(3)·TRPO, was identified. nih.gov Similarly, in the extraction of uranium from a thiocyanate medium with Cyanex 272 (HA) and Cyanex 923 (S), the mixed species was proposed to be UO2(HA2)SCN·S. ijacskros.com

Spectroscopic studies have also been employed to identify extracted species. For the extraction of neodymium (Nd) with a dithiophosphinic acid and TBP, several complex species were identified, including NdL3(HL)(TBP), NdL2(NO3)(TBP)3, and others, highlighting the complex equilibria that can exist in these systems. tandfonline.com

Synergistic Enhancement Coefficients and their Implications for Selectivity

The magnitude of the synergistic effect is quantified by the synergistic enhancement coefficient (SC or R), which is the ratio of the distribution coefficient of the metal with the mixture of extractants to the sum of the distribution coefficients with the individual extractants. A value greater than one indicates synergism.

In the extraction of trivalent rare earths with a mixture of this compound and sec-nonylphenoxy acetic acid, synergistic enhancement coefficients were observed for several elements, including La (1.30), Gd (1.97), Y (3.59), Yb (8.21), and Sc (14.41). researchgate.net The increasing trend of the synergistic coefficient with decreasing ionic radius of the rare earth elements suggests that the synergistic effect is more pronounced for the heavier rare earths, which can lead to improved selectivity in their separation. researchgate.net

For the extraction of gallium (Ga) from a chloride solution, a remarkable synergistic effect was observed with a mixture of Cyanex 272 and Alamine 336, with a maximal synergistic enhancement coefficient reaching 3.11. wiserpub.comwiserpub.com This enhancement was attributed to the extraction of hydrogen ions by Alamine 336, which in turn promoted the extraction of gallium by Cyanex 272. wiserpub.comwiserpub.com

In the extraction of cobalt(II) with a mixture of Cyanex 272 and TBP, the synergistic coefficient was used to express the enhanced extraction. journalssystem.com The use of this mixture led to significantly higher selectivity coefficients for cobalt over lithium compared to the individual extractants. journalssystem.com

The synergistic effect can vary with the composition of the extractant mixture. For the extraction of zinc, cobalt, and nickel with mixtures of Cyanex 272 and Ionquest 801, a slight synergistic effect was noted for zinc and cobalt, particularly with equal concentrations of each extractant. mdpi.com A more significant synergistic effect was observed for nickel extraction when the concentration of Cyanex 272 was higher than that of Ionquest 801. mdpi.com The separation factor for cobalt over nickel was in the range of 300-400 when equal moles of the two extractants were used. mdpi.com

Deep Eutectic Solvents (DES) as Novel Media for Extraction

In recent years, deep eutectic solvents (DES) have emerged as a new class of solvents with potential applications in solvent extraction. These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which have a melting point significantly lower than the individual components. When this compound is used as a component of a DES, it can act as both the extractant and a part of the solvent phase, eliminating the need for volatile organic diluents.

A hydrophobic eutectic solvent (HES), a type of DES, has been synthesized using this compound and menthol (B31143). mdpi.comresearchgate.net This HES was applied for the extraction of various metals from a chloride solution. The extraction rate for Fe(III) reached 44%, while for other metals like Co, Ni, Cu, Mn, and Al, the extraction rate was not more than 3%, demonstrating the potential for selective extraction of iron. mdpi.com The physical properties of this HES, such as density, viscosity, and refractive index, were characterized and shown to be temperature-dependent. mdpi.comresearchgate.net

Another study explored a deep eutectic solvent based on this compound and phenol (B47542) for the extraction of trivalent rare earth elements. researchgate.net The formation of such DES systems is driven by hydrogen bonding between the components. mdpi.com

The use of this compound within a DES framework offers a greener alternative to conventional solvent extraction systems. By tuning the composition of the DES, it may be possible to design extraction systems with tailored properties for specific separation challenges.

The table below details some of the investigated DES systems incorporating this compound and their applications in metal extraction.

| Hydrogen Bond Donor | Target Metals | Key Findings | Reference |

|---|---|---|---|

| Menthol | Co, Ni, Cu, Mn, Al, Fe | Selective extraction of Fe(III) (44% extraction) over other metals (<3% extraction). | mdpi.com |

| Phenol | Trivalent Rare Earth Elements | Proposed as a potential system for rare earth element extraction. | researchgate.net |

Thermodynamics and Kinetics of Extraction Processes

Determination of Apparent Thermodynamic Functions (ΔH, ΔS, ΔG) of Extraction Reactions

The thermodynamic feasibility and spontaneity of an extraction reaction are governed by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These apparent thermodynamic functions are typically determined by studying the effect of temperature on the extraction equilibrium constant (Kex). The relationship between these parameters is described by the Gibbs-Helmholtz equation.

Studies have shown that the nature of the extraction process (i.e., whether it is endothermic or exothermic) is highly dependent on the specific metal ion being extracted. For instance, the extraction of cobalt (II) and nickel (II) from sulfate (B86663) solutions by Bis(2,4,4-trimethylpentyl)phosphinic acid is an endothermic process, meaning the extraction efficiency increases with temperature. tandfonline.comresearchgate.net A model developed for cobalt extraction calculated a change in enthalpy (ΔH) of +69.3 kJ/mol. murdoch.edu.au In contrast, the extraction of molybdenum (VI) is an exothermic process, with a reported enthalpy change of -24.51 kJ/mol. researchgate.net

The thermodynamic parameters for various metal extraction systems using this compound have been determined experimentally. These values provide insight into the driving forces of the extraction reaction. A positive ΔH indicates that the reaction consumes heat, while a negative value indicates heat is released. A positive entropy change (ΔS) suggests an increase in disorder at the molecular level during the extraction process. The Gibbs free energy (ΔG), calculated from ΔH and ΔS, indicates the spontaneity of the reaction; a negative ΔG corresponds to a spontaneous extraction process.

| Metal Ion | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) | Temperature (K) | Reference |

| Cobalt(II) | +69.3 | Not Reported | Not Reported | Not Reported | murdoch.edu.au |

| Molybdenum(VI) | -24.51 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Cobalt(II) | +16.0 | +107.5 | -16.1 | 298 | researchgate.net |

| Nickel(II) | +24.4 | +102.7 | -6.3 | 298 | researchgate.net |

Note: The values presented are apparent thermodynamic functions and can be influenced by experimental conditions such as the nature of the diluent, ionic strength, and pH of the aqueous phase.

Extraction Equilibrium Constants and their Derivation

The extraction equilibrium constant (Kex) quantifies the distribution of a metal ion between the organic and aqueous phases at equilibrium. It is a critical parameter for modeling and simulating solvent extraction processes. The general equation for the extraction of a divalent metal ion (M²⁺) by the dimeric form of this compound, (HA)₂, can be represented as:

M²⁺ (aq) + n(HA)₂ (org) ⇌ MA₂(HA)₂ₙ₋₂ (org) + 2H⁺ (aq)

The value of 'n' represents the number of moles of the extractant dimer involved in the complexation of one mole of the metal ion.